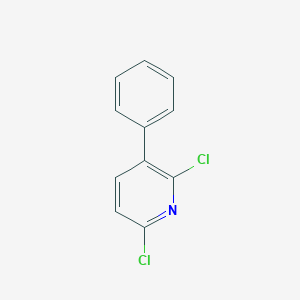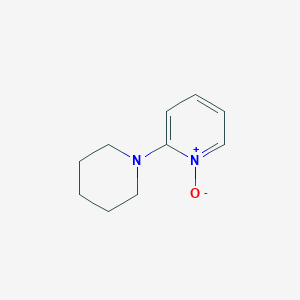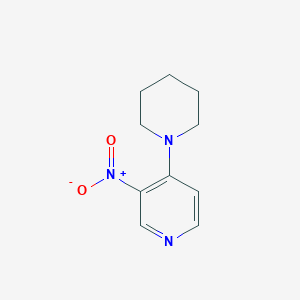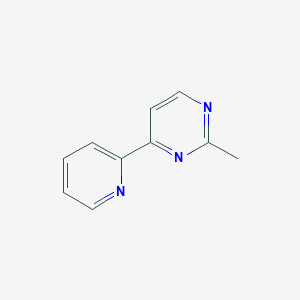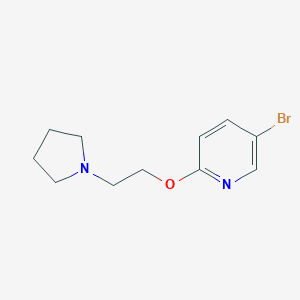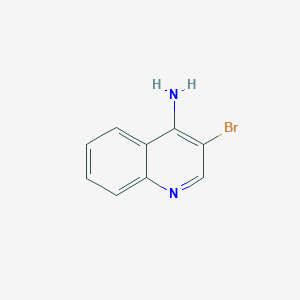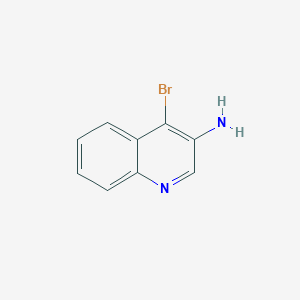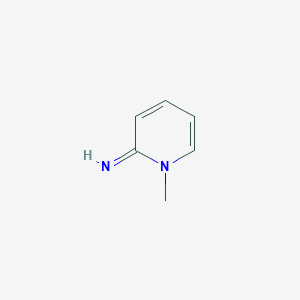
1-methylpyridin-2(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylpyridin-2(1H)-imine, also known as 2-methylpyridin-1-ium-1-amine, is an organic compound with the molecular formula C6H8N2. It is a heterocyclic compound that contains a pyridine ring with a methyl group and an imine group attached to it. 1-methylpyridin-2(1H)-imine is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1-methylpyridin-2(1H)-imine is not well understood. However, it is believed to act as a bidentate ligand, binding to metal ions through both the nitrogen and imine groups. This binding can affect the reactivity and properties of the metal complex.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-methylpyridin-2(1H)-imine. However, it has been shown to have low toxicity and is not considered harmful to humans or animals when used in small quantities.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methylpyridin-2(1H)-imine in lab experiments is its stability and ease of handling. It is a solid compound that can be stored at room temperature for extended periods without decomposition. Additionally, it is readily available and relatively inexpensive.
One limitation of using 1-methylpyridin-2(1H)-imine is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, its reactivity with certain metals can be unpredictable and difficult to control.
Future Directions
There are several future directions for research involving 1-methylpyridin-2(1H)-imine. One area of interest is the development of new metal complexes using 1-methylpyridin-2(1H)-imine as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and material science.
Another future direction is the investigation of the biological activity of 1-methylpyridin-2(1H)-imine and its metal complexes. This research could lead to the development of new drugs and therapies.
Conclusion:
1-methylpyridin-2(1H)-imine is a versatile compound with various scientific research applications. Its unique properties and potential applications make it a valuable tool in coordination chemistry and organic synthesis. Future research in this area could lead to exciting new discoveries and applications.
Synthesis Methods
There are several methods to synthesize 1-methylpyridin-2(1H)-imine. One of the most common methods is the reaction between pyridine and formaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction between pyridine and paraformaldehyde in the presence of a catalyst such as zinc chloride.
Scientific Research Applications
1-methylpyridin-2(1H)-imine has various scientific research applications. It is commonly used as a ligand in coordination chemistry to form metal complexes. These metal complexes have potential applications in catalysis, electrochemistry, and material science. Additionally, 1-methylpyridin-2(1H)-imine has been used as a building block for the synthesis of other organic compounds.
properties
CAS RN |
4088-63-5 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-methylpyridin-2-imine |
InChI |
InChI=1S/C6H8N2/c1-8-5-3-2-4-6(8)7/h2-5,7H,1H3 |
InChI Key |
SSDQZFNBHWFLIZ-UHFFFAOYSA-N |
SMILES |
CN1C=CC=CC1=N |
Canonical SMILES |
CN1C=CC=CC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





